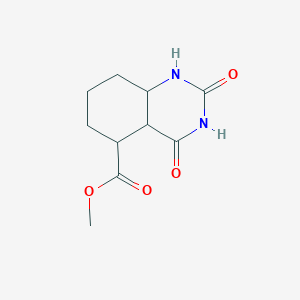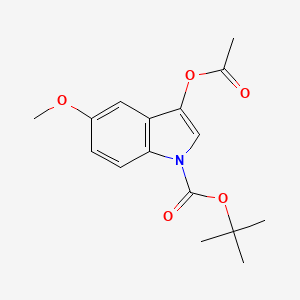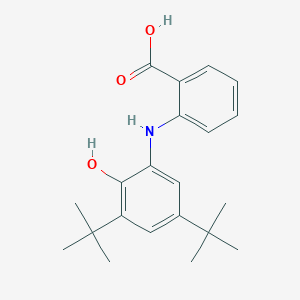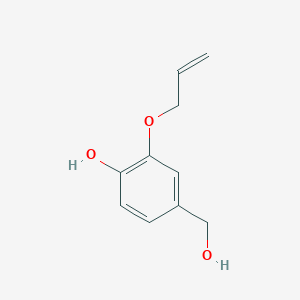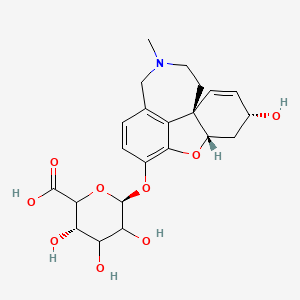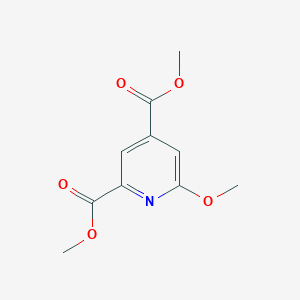
Dimethyl 6-methoxypyridine-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyridinedicarboxylic acid, 6-methoxy-, dimethyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups attached to a pyridine ring, with a methoxy group at the 6-position and both carboxylic acids esterified as dimethyl esters. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one carbon atom in the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyridinedicarboxylic acid, 6-methoxy-, dimethyl ester typically involves the esterification of 2,4-Pyridinedicarboxylic acid, 6-methoxy-. The process generally includes the following steps:
Starting Material: The synthesis begins with 2,4-Pyridinedicarboxylic acid, 6-methoxy-.
Esterification: The carboxylic acid groups are esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Purification: The resulting dimethyl ester is purified by recrystallization or distillation to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of 2,4-Pyridinedicarboxylic acid, 6-methoxy-, dimethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pyridinedicarboxylic acid, 6-methoxy-, dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.
Substitution: The methoxy group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used for hydrolysis.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: The major products are 2,4-Pyridinedicarboxylic acid, 6-methoxy- and methanol.
Substitution: The products depend on the nucleophile used; for example, using sodium methoxide can yield 2,4-Pyridinedicarboxylic acid, 6-hydroxy-, dimethyl ester.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Pyridinedicarboxylic acid, 6-methoxy-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Pyridinedicarboxylic acid, 6-methoxy-, dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and ester functionalities can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Pyridinedicarboxylic acid, dimethyl ester
- 2,5-Pyridinedicarboxylic acid, dimethyl ester
- 2,6-Pyridinedicarboxylic acid, dimethyl ester
- 3,4-Pyridinedicarboxylic acid, dimethyl ester
- 3,5-Pyridinedicarboxylic acid, dimethyl ester
Uniqueness
2,4-Pyridinedicarboxylic acid, 6-methoxy-, dimethyl ester is unique due to the presence of the methoxy group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyridinedicarboxylic acid esters and can lead to different interaction profiles with molecular targets.
Propiedades
Número CAS |
90275-70-0 |
|---|---|
Fórmula molecular |
C10H11NO5 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
dimethyl 6-methoxypyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO5/c1-14-8-5-6(9(12)15-2)4-7(11-8)10(13)16-3/h4-5H,1-3H3 |
Clave InChI |
IBKFUSGZZFCDHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B12336086.png)
![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)
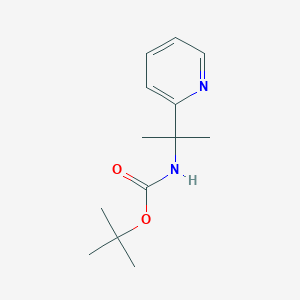
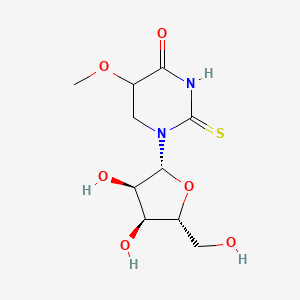
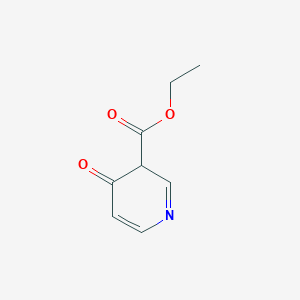
![Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]-](/img/structure/B12336099.png)
![2,3,10,12-Tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9-pentaene-4,11-dione](/img/structure/B12336104.png)
![[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate](/img/structure/B12336110.png)
